molecular formula C8H11ClN4O B1475352 5-(3-aminoazetidin-1-yl)-4-chloro-2-methylpyridazin-3(2H)-one CAS No. 1603259-73-9

5-(3-aminoazetidin-1-yl)-4-chloro-2-methylpyridazin-3(2H)-one

Cat. No.: B1475352
CAS No.: 1603259-73-9
M. Wt: 214.65 g/mol
InChI Key: YLWPYONXXPPMRA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(3-aminoazetidin-1-yl)-4-chloro-2-methylpyridazin-3(2H)-one is a useful research compound. Its molecular formula is C8H11ClN4O and its molecular weight is 214.65 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

1. Anti-Inflammatory Activity

A study demonstrated the synthesis of various compounds related to 5-(3-aminoazetidin-1-yl)-4-chloro-2-methylpyridazin-3(2H)-one, focusing on their anti-inflammatory activity. These compounds, including azetidinones, were evaluated and compared with non-steroidal anti-inflammatory drugs (NSAIDs) for their anti-inflammatory and ulcerogenic activities (Kalsi et al., 1990).

2. Central Nervous System Depressants

In a separate study, compounds with structural similarities to this compound were synthesized and tested for their central nervous system (CNS)-depressant activities in rats and mice. The study aimed to explore new potential CNS depressants (Okafor et al., 1982).

3. Antimicrobial Activities

Research on similar compounds also included the synthesis and evaluation of their antimicrobial properties. These studies aim to develop new antimicrobial agents that could be effective against various microorganisms (Bektaş et al., 2007), (Fayed et al., 2014).

4. Antibacterial and Analgesic Agents

New derivatives of similar compounds were synthesized to study their potential as anti-inflammatory and analgesic agents. These studies are crucial for the development of new drugs with reduced ulcerogenic liability (Kushwaha et al., 2010).

5. Potent Antibacterial Activities

A study focused on the synthesis of a compound structurally related to this compound, revealing its extremely potent antibacterial activities against various bacteria, including resistant strains. This highlights the potential of such compounds in addressing bacterial resistance (Kuramoto et al., 2003).

6. Antitumor Activities

Research also includes the synthesis of compounds related to this compound and testing them for antitumor activities. These studies contribute to the search for new cancer therapies (De-qing, 2011).

Properties

IUPAC Name

5-(3-aminoazetidin-1-yl)-4-chloro-2-methylpyridazin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11ClN4O/c1-12-8(14)7(9)6(2-11-12)13-3-5(10)4-13/h2,5H,3-4,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLWPYONXXPPMRA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C(=C(C=N1)N2CC(C2)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11ClN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-(3-aminoazetidin-1-yl)-4-chloro-2-methylpyridazin-3(2H)-one
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5-(3-aminoazetidin-1-yl)-4-chloro-2-methylpyridazin-3(2H)-one
Reactant of Route 3
5-(3-aminoazetidin-1-yl)-4-chloro-2-methylpyridazin-3(2H)-one
Reactant of Route 4
5-(3-aminoazetidin-1-yl)-4-chloro-2-methylpyridazin-3(2H)-one
Reactant of Route 5
Reactant of Route 5
5-(3-aminoazetidin-1-yl)-4-chloro-2-methylpyridazin-3(2H)-one
Reactant of Route 6
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5-(3-aminoazetidin-1-yl)-4-chloro-2-methylpyridazin-3(2H)-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.